molecular formula C20H15NO B14352620 N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine CAS No. 92882-55-8

N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine

Cat. No.: B14352620
CAS No.: 92882-55-8
M. Wt: 285.3 g/mol
InChI Key: WFMDULUZSSZDPK-UHFFFAOYSA-N
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Description

N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an indene moiety linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine typically involves the condensation of naphthalene-1-carbaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Similar Compounds:

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Thiosulfate

Comparison: this compound is unique due to its specific structural features, which include a naphthalene ring and an indene moiety. This structure imparts distinct chemical reactivity and potential applications compared to other similar compounds. For instance, while thiosulfate is primarily used in industrial applications such as dyeing and bleaching, this compound is more versatile in its applications across chemistry, biology, and medicine.

Properties

92882-55-8

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-[2-(naphthalen-1-ylmethylidene)-3H-inden-1-ylidene]hydroxylamine

InChI

InChI=1S/C20H15NO/c22-21-20-17(13-16-7-2-4-11-19(16)20)12-15-9-5-8-14-6-1-3-10-18(14)15/h1-12,22H,13H2

InChI Key

WFMDULUZSSZDPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=NO)C1=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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